molecular formula C9H16N2O B1291216 1-(Piperidin-3-YL)pyrrolidin-2-one CAS No. 933692-43-4

1-(Piperidin-3-YL)pyrrolidin-2-one

Cat. No. B1291216
CAS RN: 933692-43-4
M. Wt: 168.24 g/mol
InChI Key: BZRSOJJKKGRFNG-UHFFFAOYSA-N
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Description

Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2-c][1,3]oxazin-1-ones

An efficient asymmetric approach to synthesize functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones has been developed, which includes the use of substituted ynamides and 3-silyloxypyrrolidine or piperidine N, O-acetals. This process yields products with excellent regioselectivities and diastereoselectivities, indicating a promising method for the synthesis of complex molecules with piperidine and pyrrolidine structures .

Synthesis of Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones

A one-pot synthesis method for polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been described, which also yields pharmacologically promising analogues. This method demonstrates robustness and sustainability, and it highlights the versatility of using chain-ring tautomerizable isocyanides in the Ugi-type three-component reaction. This approach is relevant for the synthesis of complex molecules that include piperidine and pyrrolidine frameworks .

Selective Synthesis of Pyrrolidin-2-ones

A selective synthesis method for pyrrolidin-2-ones from N-substituted piperidines has been presented. The process involves a domino reaction that includes the formation of pyrrolidine-2-carbaldehyde and subsequent transformations. This method allows for the selective synthesis of pyrrolidin-2-ones or 3-iodopyrroles from the same substrates, demonstrating the versatility of piperidine derivatives in synthetic chemistry .

Piperidine–Iodine Dual System Catalyst

The use of a piperidine–iodine dual system catalyst for the synthesis of coumarin-bearing pyrrolo[1,2-a]quinoxaline derivatives has been reported. This method provides good yields under mild conditions and showcases the utility of piperidine as a catalyst in multi-component reactions .

Stereochemical Structure of Dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines]

Two dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] have been synthesized and characterized, providing insight into the stereochemical structure of complex molecules containing piperidine and pyrrolidine moieties. The study includes spectroscopic characterization and geometry optimization, which are crucial for understanding the molecular structure of these compounds .

Metabolism and Pharmacokinetics of Dipeptidyl Peptidase Inhibitor

The metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor containing a piperidine and pyrrolidine structure have been examined. This study provides detailed information on the metabolic pathways and pharmacokinetic profile of a complex molecule with a piperidine and pyrrolidine framework, which is relevant for drug development .

Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines

A new synthesis method for 2,3-disubstituted pyrrolidines and piperidines has been described, which involves a one-pot oxidative decarboxylation-beta-iodination of amino acids. This method allows for the introduction of various substituents and demonstrates the synthetic versatility of piperidine and pyrrolidine derivatives .

Antiarrhythmic and Antihypertensive Effects of Pyrrolidin-2-one and Pyrrolidine Derivatives

A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives have been synthesized and tested for their pharmacological activities. The study suggests that the antiarrhythmic and antihypertensive effects of these compounds may be related to their alpha-adrenolytic properties, highlighting the potential therapeutic applications of piperidine and pyrrolidine derivatives .

Stereocontrolled Synthesis of Enantiomers of 1-[2-Hydroxy-3-(4-Phenyl-1-Piperazinyl)-Propyl]-Pyrrolidin-2-One

The asymmetric synthesis of enantiomers of a specific pyrrolidin-2-one derivative has been achieved using Sharpless asymmetric dihydroxylation and hydrolytic kinetic resolution methods. This study provides a method for obtaining enantiomerically pure compounds, which is important for the development of chiral drugs containing piperidine and pyrrolidine structures .

Synthesis of Enantiomers Using SalenCo(III)OAc Complexes

Enantiomers of a pyrrolidin-2-one derivative have been synthesized using hydrolytic kinetic resolution with salenCo(III)OAc complexes. This method demonstrates the effectiveness of using these complexes as catalysts for the synthesis of aminoalcohols with high enantiomeric purity, which is relevant for the synthesis of chiral piperidine and pyrrolidine derivatives .

Scientific Research Applications

Synthesis Methods

  • Novel Synthesis Approach : A study by Smaliy et al. (2011) introduced a new method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound structurally similar to 1-(Piperidin-3-YL)pyrrolidin-2-one, indicating advancements in the synthesis of such compounds. The new method focuses on the hydrogenation of pyrrolylpyridine, offering a more streamlined approach compared to previous multi-stage processes (Smaliy et al., 2011).

Pharmacological Properties

  • Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one derivatives, which demonstrated significant antiarrhythmic and antihypertensive activities. This suggests the potential of similar compounds, including this compound, in therapeutic applications (Malawska et al., 2002).

Molecular Structure and Characteristics

  • Structural Analysis : The work of Wojciechowska-Nowak et al. (2011) on N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, a thioanalogue of a compound related to this compound, provides insights into the molecular structure and characteristics of such compounds. Their research included NMR, IR, UV, and mass spectroscopy, as well as X-ray diffraction analysis, offering a detailed view of the molecular structure (Wojciechowska-Nowak et al., 2011).

Applications in Catalysis and Synthesis

  • Catalytic Applications : Dairo et al. (2016) explored the use of ceria-supported nanogold for the oxidative transformation of cyclic amines to lactams. Their work demonstrates the catalytic efficiency in converting cyclic amines, similar to this compound, into valuable lactam products, which are crucial chemical feedstocks (Dairo et al., 2016).

Antimicrobial and Anticonvulsant Activities

  • Antimicrobial and Larvicidal Activities : Suresh et al. (2016) investigated various 2-hydroxypyrrolidine/piperidine derivatives for their antimicrobial and larvicidal effects. This highlights the potential of related compounds, including this compound, in developing new antimicrobial agents (Suresh et al., 2016).
  • Anticonvulsant Properties : Rybka et al. (2017) synthesized a new series of pyrrolidine-2,5-dione derivatives, displaying promising anticonvulsant properties in initial pharmacological screenings. This suggests the scope for similar compounds in anticonvulsant drug development (Rybka et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 , which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

1-piperidin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRSOJJKKGRFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640720
Record name 1-(Piperidin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

933692-43-4
Record name 1-(Piperidin-3-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(piperidin-3-yl)pyrrolidin-2-one
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